molecular formula C7H9NS B085588 4-(Methylthio)aniline CAS No. 104-96-1

4-(Methylthio)aniline

Cat. No.: B085588
CAS No.: 104-96-1
M. Wt: 139.22 g/mol
InChI Key: YKFROQCFVXOUPW-UHFFFAOYSA-N
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Description

4-(Methylthio)aniline (CAS: 104-96-1, C₇H₉NS) is a para-substituted aniline derivative featuring a methylthio (-SMe) group. This compound is characterized by its electron-donating sulfur moiety, which imparts unique electronic, steric, and chemical properties. It is widely utilized in materials science, including liquid crystals (LCs) , graphene quantum dot (GQD) functionalization , and electrochromic polymers , as well as in medicinal chemistry for synthesizing radiotherapy sensitizers and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)aniline can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amine. The reaction conditions typically include:

  • Nucleophilic Aromatic Substitution

      Reactants: 4-chloronitrobenzene, sodium methylthiolate

      Solvent: Dimethylformamide (DMF)

      Temperature: 80-100°C

      Duration: Several hours

  • Reduction

      Reactants: 4-nitro-4-(methylthio)benzene, hydrogen gas

      Catalyst: Palladium on carbon (Pd/C)

      Solvent: Ethanol

      Temperature: Room temperature

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)aniline undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide, acetic acid

      Conditions: Room temperature

      Products: 4-(Methylsulfinyl)aniline

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous ether

      Products: 4-(Methylthio)cyclohexylamine

  • Substitution

      Reagents: Bromine, iron(III) bromide

      Products: 4-(Methylthio)-2-bromoaniline

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Lithium aluminum hydride, anhydrous ether

    Substitution: Bromine, iron(III) bromide

Major Products

Scientific Research Applications

4-(Methylthio)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Methylthio)aniline involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

The methylthio group in 4-(Methylthio)aniline differentiates it from other para-substituted anilines. Key comparisons include:

Table 1: Substituent Effects on Electronic and Structural Features

Compound Substituent Electronic Effect Key ¹³C NMR Shifts (ppm) Key Applications
This compound -SMe Moderate electron-donating 14.8 (SMe), 127.8–145.2 (aromatic) LCs, GQDs, electrochromics
4-Methoxyaniline -OMe Strong electron-donating 55.8 (OMe), 115.1–153.3 (aromatic) GQDs, narrow-FWHM LEDs
4-(Dimethylamino)aniline -NMe₂ Strong electron-donating 38.9–42.8 (NMe₂), 115–153 (aromatic) Photoluminescence tuning
4-Aminoquinoline -NH₂ (quinoline) Electron-donating 142.5–150.9 (pyridine), 127.4–137.1 (aromatic) GQD conjugation

Key Observations :

  • The methylthio group’s polarizability and moderate electron donation enhance charge-transfer interactions in LCs and GQDs, whereas methoxy and amino groups exhibit stronger resonance effects .
  • In NMR, the methylthio group’s carbon resonates at ~14.8 ppm, distinct from methoxy (55.8 ppm) and dimethylamino (38.9–42.8 ppm) signals .

Mesomorphic Behavior in Liquid Crystals

This compound derivatives, such as (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline, exhibit monotropic nematogenic behavior in LC phases when alkoxy chains are short (e.g., C6, C8), but lose mesomorphism with longer chains (C16) . In contrast:

  • Methoxy analogs : Stronger dipole moments from -OMe groups stabilize smectic phases, often retaining mesomorphism across broader chain lengths.
  • Alkyl analogs: Non-polar substituents reduce polarity, favoring nematic phases but with lower transition temperatures compared to -SMe derivatives .

Computational Insights : DFT studies show this compound’s polarizability (≈175 a.u.) and dipole moment (≈4.5 D) intermediate between methoxy (≈5.2 D) and alkyl (≈2.8 D) derivatives, influencing LC phase stability .

Biological Activity

4-(Methylthio)aniline, also known as p-methylthioaniline, is an organic compound with the chemical formula C7_7H9_9NS. It has garnered interest in various fields of research due to its biological activities, particularly in the context of antitumor properties, toxicity, and its role in synthetic organic chemistry.

This compound features a methylthio group (-S-CH3_3) attached to the para position of an aniline ring. This structural arrangement influences its reactivity and biological interactions. The compound is characterized by:

  • Molecular Weight : 139.22 g/mol
  • CAS Number : 104-96-1
  • Physical State : Liquid at room temperature

Antitumor Activity

Recent studies have investigated the antitumor potential of various derivatives of this compound. For instance, a study focusing on synthesized flavin analogs, including those derived from methylthio compounds, reported significant growth inhibitory effects against human tumor cell lines such as CCRF-HSB-2 (T-cell acute lymphoblastoid leukemia) and KB (oral epidermoid carcinoma) cells. The IC50_{50} values for these compounds ranged from 0.61 to 2.7 µg/mL, indicating promising antitumor activity, albeit less potent than standard chemotherapeutics like cytosine arabinoside (Ara-C) .

Compound TypeIC50_{50} (µg/mL)Cell Line
2-deoxo-2-methylthioflavin-5-oxides1.46 - 2.7CCRF-HSB-2
2-deoxo-2-alkylaminoflavin-5-oxides0.61 - 2.1KB
Cytosine arabinoside (Ara-C)<0.15CCRF-HSB-2

Toxicity and Safety

Toxicological evaluations have indicated that this compound exhibits moderate toxicity. The oral LD50_{50} value is approximately 562 mg/kg, suggesting that while it can be hazardous, it does not pose extreme acute toxicity . Chronic exposure assessments indicate no significant long-term health effects based on current literature; however, exposure should still be minimized .

Environmental Impact

Studies have also explored the environmental implications of using this compound in chemical reactions. Its involvement in sulfoxidation reactions has been noted, where it reacts with oxidants under controlled conditions to yield sulfoxides with high chemoselectivity . This reaction pathway aligns with green chemistry principles due to its efficiency and minimal environmental impact.

Case Studies

  • Antitumor Efficacy Study :
    A recent investigation synthesized various derivatives of flavin compounds from this compound and evaluated their antitumor efficacy against human cancer cell lines. The results indicated that while some derivatives showed promising activity, they were generally less effective than established chemotherapeutic agents.
  • Toxicological Assessment :
    A comprehensive toxicity study assessed the acute and chronic effects of this compound exposure in animal models. Findings suggested that while acute effects were manageable, long-term exposure could lead to mild irritation but no severe chronic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Methylthio)aniline, and how can byproduct formation be minimized?

  • Methodological Answer : this compound is synthesized via diazotization and sulfoxidation reactions. During catalytic sulfoxidation, diazonium salt intermediates form, leading to byproducts like 4-(methylthio) bromobenzene . To minimize byproducts, optimize reaction conditions (e.g., temperature control at 0–5°C for diazotization) and use stoichiometric excess of sulfonating agents. Monitoring via HPLC or GC-MS helps track side reactions .

Q. What spectroscopic and crystallographic techniques are effective in characterizing this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., Hirshfeld surface analysis for hydrogen bonding and van der Waals contacts) .
  • Magnetic susceptibility measurements : Used for dinuclear Cu-Ln complexes derived from this compound to study ferromagnetic interactions .
  • FT-IR and NMR : Confirm functional groups (e.g., methylthio and amine groups) and purity .

Q. How do environmental factors (pH, temperature) affect the stability of this compound during storage?

  • Methodological Answer :

  • Temperature : Store at –20°C to prevent thermal degradation (e.g., oxidation of methylthio groups to sulfoxides) .
  • pH : Neutral conditions (pH 6–8) minimize hydrolysis. Avoid acidic media to prevent diazonium salt decomposition .
  • Light sensitivity : Use foil-covered vessels during synthesis and storage to prevent photodegradation .

Advanced Research Questions

Q. How does the oxidation state of this compound derivatives influence their reactivity in autocatalytic systems?

  • Methodological Answer : Oxidation of methylthio (–SCH₃) to sulfoxide (–SOCH₃) increases electron deficiency, enabling ligand displacement in Fe(II)₄L₆ cages. This autocatalytic behavior enhances singlet oxygen (¹O₂) production, which accelerates subsequent reactions (e.g., iodoaniline substitution). Monitor using UV-Vis spectroscopy and cyclic voltammetry to track redox states .

Q. What computational methods are used to model the electronic properties of this compound in QSAR studies?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in chalcone derivatives .
  • Molecular docking : Evaluates binding interactions with biological targets (e.g., antibacterial chalcones) .
  • QSAR parameters : Use Hammett constants (σ) to correlate substituent effects (e.g., –SCH₃ vs. –SO₂CH₃) with bioactivity .

Q. How can this compound be integrated into self-assembled monolayers (SAMs) for electron transport studies?

  • Methodological Answer :

  • SAM formation : Chemisorb thiol-reactive derivatives (e.g., 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-aniline) onto gold substrates. Confirm monolayer integrity via AFM or ellipsometry .
  • Conductivity measurements : Use large-area electron transport studies to compare SAM conductivity with other aromatic amines (e.g., 4-iodoaniline). Lower conductivity correlates with dynamic ligand exchange in {CuLn} complexes .

Properties

IUPAC Name

4-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NS/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFROQCFVXOUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059309
Record name Benzenamine, 4-(methylthio)-
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Molecular Weight

139.22 g/mol
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CAS No.

104-96-1
Record name 4-(Methylthio)aniline
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Record name 4-(Methylthio)aniline
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Synthesis routes and methods

Procedure details

A suspension of 1-(methylsulfanyl)-4-nitrobenzene (10.5 g, 0.062 mol) and Raney nickel (5 g) in methanol (250 ml) was hydrogenated in a round flask equipped with a balloon filled with hydrogen at room temperature for 16 hours. The resulting mixture was filtered and concentrated in vacuo to afford 8.0 g of 4-(methylsulfanyl)aniline as colorless oil.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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